![molecular formula C12H21NOSi B14320148 3-{[(Triethylsilyl)oxy]methyl}pyridine CAS No. 112671-02-0](/img/structure/B14320148.png)
3-{[(Triethylsilyl)oxy]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Triethylsilyl)oxy]methyl}pyridine is an organic compound that features a pyridine ring substituted with a triethylsilyl group. The triethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Triethylsilyl)oxy]methyl}pyridine typically involves the reaction of pyridine derivatives with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-{[(Triethylsilyl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
3-{[(Triethylsilyl)oxy]methyl}pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{[(Triethylsilyl)oxy]methyl}pyridine involves the interaction of the triethylsilyl group with various molecular targets. The triethylsilyl group acts as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule, facilitating complex synthetic pathways .
Comparación Con Compuestos Similares
Trimethylsilyl derivatives: These compounds also feature silyl groups and are used for similar purposes in organic synthesis.
Triisopropylsilyl derivatives: These compounds have larger silyl groups, providing greater steric hindrance and stability.
Tert-Butyldimethylsilyl derivatives: These compounds offer a balance between steric hindrance and ease of removal, making them versatile protecting groups.
Uniqueness: 3-{[(Triethylsilyl)oxy]methyl}pyridine is unique due to its specific combination of a pyridine ring and a triethylsilyl group, which provides a distinct balance of reactivity and stability. This makes it particularly useful in selective organic synthesis and as an intermediate in the production of complex molecules .
Propiedades
Número CAS |
112671-02-0 |
|---|---|
Fórmula molecular |
C12H21NOSi |
Peso molecular |
223.39 g/mol |
Nombre IUPAC |
triethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C12H21NOSi/c1-4-15(5-2,6-3)14-11-12-8-7-9-13-10-12/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
YFPBWIPTTFBEKV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


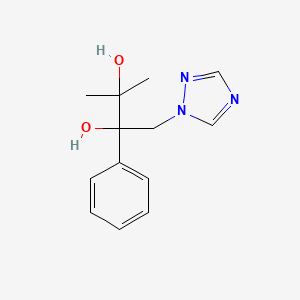

![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
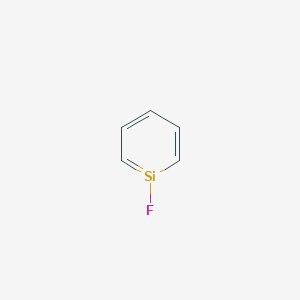



![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
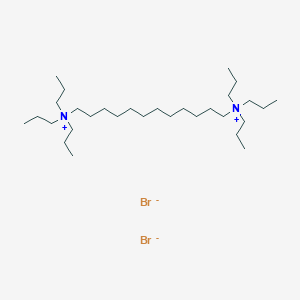
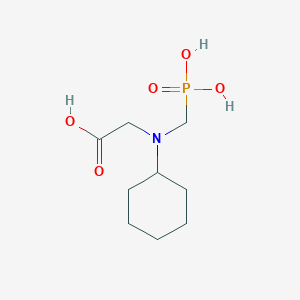
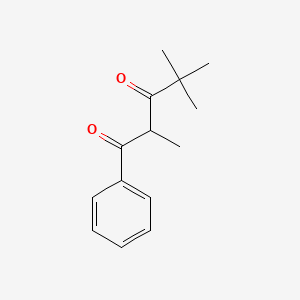


![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
